molecular formula C7H10O B105201 2-Cyclohexen-1-one, 5-methyl- CAS No. 7214-50-8

2-Cyclohexen-1-one, 5-methyl-

Cat. No. B105201
CAS RN: 7214-50-8
M. Wt: 110.15 g/mol
InChI Key: NQICQYZVEPBJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 5-methyl-, is a compound that is part of a family of cyclohexenone derivatives. These compounds are characterized by a cyclohexene ring with a ketone functional group. The methyl group at the 5-position indicates a substitution on the ring, which can influence the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of cyclohexenone derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 1,3-cyclohexanedione derivatives, catalyzed by urea under ultrasound, which yields high product percentages and is considered environmentally friendly . Another method includes a one-pot three-component reaction catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound, which also results in high yields and offers a simple work-up procedure . Additionally, an enantioselective synthesis of 4-methyl-2-cyclohexen-1-one has been developed, which is a related compound, using a chiral copper complex catalyst .

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives has been confirmed through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography. Computational studies such as TD-DFT have also been used to corroborate the experimental data . Single crystal X-ray analysis has provided detailed insights into the crystal systems and space groups of certain derivatives .

Chemical Reactions Analysis

Cyclohexenone derivatives can undergo a range of chemical reactions. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds demonstrates the potential of these derivatives to act as reactive intermediates for the synthesis of organic and heterocyclic compounds . The title compounds in another study exhibit keto-amine tautomerism and can form intramolecular hydrogen bonds, which can affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups or trifluoromethyl groups can significantly alter their reactivity and physical characteristics. For example, the introduction of a trifluoromethyl group can increase the compound's electronegativity and reactivity towards nucleophiles . The crystal structure analysis provides information on the melting points and stability of these compounds . Additionally, the stereochemistry of these molecules, as in the case of (Z)-(5R)-methyl-2-(4-phenylbenzylidene)cyclohexanone, can affect their properties and potential applications in liquid-crystalline systems .

Scientific Research Applications

Asymmetric Organocatalytic Approach

Optically active 2,5-disubstituted-cyclohexen-2-one derivatives, which include 2-Cyclohexen-1-one, 5-methyl-, can be prepared through an organocatalytic asymmetric conjugated addition. This one-pot process involves five reaction steps and can proceed in aqueous solutions or under solvent-free conditions (Carlone et al., 2006).

Isomerization Over Solid Acids and Bases

The reaction of cyclohexene oxide over solid acids and bases yields products like 2-cyclohexen-1-one and 2-cyclohexen-1-ol. Various catalysts influence the selectivity and amount of each product, showcasing the adaptability of this compound in chemical transformations (Arata & Tanabe, 1980).

Methyl Radical Loss in Molecular Ions

2-Cyclohexen 1-ol isomerizes into methyl-2 cyclopentenol before losing a CH₃ radical, indicating specific mechanisms like hydrogen shifts and ring contraction in the source. This process is significant for understanding the molecular ion behavior of such compounds (Lignac & Tabet, 1983).

Synthesis of Leukotriene Intermediates

2-Cyclohexen-1-one is used in the synthesis of intermediates like methyl 5S-(benzoyloxy)-6-oxohexanoate, crucial in synthetic routes to leukotriene B4, an important compound in inflammatory response (Hayes & Wallace, 1990).

Dehydration Studies

The dehydration of related compounds like 2-methyl-1-cyclohexanol offers insights into chemical reactions that do not entirely corroborate with established rules like Zaitsev’s rule, highlighting the complexity of reactions involving cyclohexenone derivatives (Friesen & Schretzman, 2011).

Electrochemical Reduction Studies

The electrochemical reduction of 2-cyclohexen-1-one in aqueous solutions has been studied extensively. Understanding the influence of pH, reactant concentration, and other factors on the reduction processes of this compound is crucial for applications in electrochemistry (Brillas & Ruiz, 1986).

Crystal Structure Analysis

The crystal structure of compounds like 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexene-1-one, derived from 2-cyclohexen-1-one, have been analyzed, offering insights into molecular conformation and intramolecular interactions (Shi et al., 2007).

Catalytic Synthesis of Chiral Building Blocks

2-Cyclohexen-1-one derivatives are used in catalytic asymmetric synthesis, proving to be useful chiral building blocks in organic chemistry. This application is vital for producing enantiomerically pure compounds (Bertozzi et al., 2001).

Diels-Alder Reaction Studies

The Diels-Alder reaction of 5-methyl-2-cyclohexene-1-one with butadiene provides insights into the stereochemistry of such reactions, crucial for understanding and designing organic synthesis pathways (Harayama et al., 1974).

Fluorescent Properties in Biological Molecules

The fluorescent properties of pentamethine cyanine dyes, which include derivatives of cyclohexene, have been studied in the context of nucleic acids and proteins. Such studies are significant in the field of biochemistry and molecular biology (Losytskyy et al., 2005).

Safety And Hazards

While specific safety and hazard information for “2-Cyclohexen-1-one, 5-methyl-” was not found in the search results, general precautions for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICQYZVEPBJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334957
Record name 2-Cyclohexen-1-one, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-one, 5-methyl-

CAS RN

7214-50-8
Record name 2-Cyclohexen-1-one, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine (345.0 mg, 1.58 mmol) was dissolved in ether (12 mL) and n-butyllithium (2.5M in hexanes, 0.63 mL, 1.575 mmol) was added to the solution at -65° C. The solution was stirred for 5 min at -65° C., warmed to 0° C. and stirred for 10 min at 0° C. To a second flask was added CuI (251 mg, 1.32 mmol) and 10 mL of diethyl ether. This solution was cooled to -40° C. and treated with n-butyl lithium (0.53 mL, 1.323 mmol). The solution in the first flask was cooled to -35° C. and added via canula to the solution of n-BuCu in the second flask. The resulting solution was stirred for 15 min at -35° C., for 10 min at -30° C., and cooled to -78° C. After 30 min, 5-methyl-2-cyclohexenone (290 mg, 2.64 mmol) was added slowly at -78° C. The reaction mixture was quenched after 1 hr by adding 4N NH4Cl (15 mL) at -78° C. and extracted with ether (20 mL). The extract was washed with 1N HCl (15 mL), dried (Na2SO4) and concentrated. The oily residue was purified by column chromatography on silica gel (ether/pentane=1/8 followed by ether/pentane=1/5) to afford (S,S)-3-n-butyl-5-methylcyclohexanone (176 mg, 79% chemical yield, 39% ee, [α]D =5.5 (c=1.00, benzene)) and (R)-5-methyl-2-cyclohexenone (78 mg, 54% chemical yield, 28% ee, [α]D =22.8 (c=4.00, acetone)).
Name
(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
290 mg
Type
reactant
Reaction Step Four
Name
Quantity
251 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one, 5-methyl-
Reactant of Route 2
2-Cyclohexen-1-one, 5-methyl-
Reactant of Route 3
2-Cyclohexen-1-one, 5-methyl-
Reactant of Route 4
2-Cyclohexen-1-one, 5-methyl-
Reactant of Route 5
2-Cyclohexen-1-one, 5-methyl-
Reactant of Route 6
Reactant of Route 6
2-Cyclohexen-1-one, 5-methyl-

Citations

For This Compound
26
Citations
SA Rodriguez, AP Murray - Natural Product Communications, 2010 - journals.sagepub.com
The essential oil from aerial parts (stems and leaves) of Atriplex undulata (Moq) D. Dietr. (Chenopodiaceae) has been studied for its in vitro antioxidant activity. The chemical …
Number of citations: 19 journals.sagepub.com
MS HASHIM - Iranian Journal of Ichthyology, 2023 - ijichthyol.org
This study was conducted to identify and characterize bioactive compounds in two algae Chlorophyta species of Haematococcus pulvialis and Dunatiella saline collected from water …
Number of citations: 2 www.ijichthyol.org
Y Chen, Y Wu, R Ding, P Zhang, J Liu, M Yang… - AIChE …, 2015 - Wiley Online Library
In this article, two acid catalysts (ZrO 2 /SO 4 2− and HZSM‐5) and two base catalysts (MgO/MCM‐41 and KtB) were used in catalytic hydrothermal liquefaction (HTL) of Dunaliella …
Number of citations: 90 aiche.onlinelibrary.wiley.com
HD Kawale, N Kishore - Journal of Energy …, 2020 - asmedigitalcollection.asme.org
Pyrolysis of a rarely researched biomass feedstock, Delonix regia (DR), at different pyrolysis temperatures carried out in a tubular reactor at an atmospheric pressure of one bar. In …
Number of citations: 23 asmedigitalcollection.asme.org
X Liu, Y Meng, Z Zhang, Y Wang, X Geng, M Li… - Saudi Journal of …, 2019 - Elsevier
Cinnamomum camphora is an excellent tree species for construction of forest construction of Henan Province, China. The diverse bioactive components of nano-catalyzed pyrolyzates …
Number of citations: 13 www.sciencedirect.com
ZE Queen, MRK Rao, J Anthony, K Prabhu… - Int J Pharm Sci Rev …, 2016 - researchgate.net
Amrithamehari churnam is an Ayurvedic formulation for the treatment of diabetes, weight loss and bladder disorders. The present study deals with the GC MS analysis of of …
Number of citations: 4 www.researchgate.net
M Ngeiywa, PGN Njagi, M Mulaa, J Ingonga… - 2015 - ir-library.kabianga.ac.ke
The efficacy of the essential oils of Cymbopogon citratus and Tagetes minuta in causing mortality in adults of the sandfly Phlebotomus duboscqi was tested in a laboratory bioassay. The …
Number of citations: 3 ir-library.kabianga.ac.ke
M Rendine, C Fiore, G Bertozzi… - Journal of forensic …, 2019 - Wiley Online Library
The admissibility of human “odor mortis” discrimination in courts depends on the lack of comprehension of volatile organic compounds ( VOC s) during the human decay process and of …
Number of citations: 31 onlinelibrary.wiley.com
A Iqbal, NA Qureshi, SS Alhewairini, N Shaheen… - Plos one, 2022 - journals.plos.org
Mosquitoes are found in tropical and subtropical areas and are the carriers of a variety of diseases that are harmful to people’s health. e.g., malaria, filariasis, chikungunya, dengue fever…
Number of citations: 1 journals.plos.org
P Chukaew, K Nakason, S Kuboon… - International Energy …, 2021 - researchgate.net
Hydrothermal liquefaction (HTL) was applied to investigate the feasibility in converting cassava rhizome (CR) to biocrude oil (BO) as an alternative biofuel. HTL was performed at …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.